(E)-4-oxopent-2-en-2-olate;rhodium(3+)
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Overview
Description
Rhodium(III) 2,4-pentanedionate, Premion™, 99.99% (metals basis), Rh 25.2% min: is a highly pure compound used extensively in various scientific and industrial applicationsC15H21O6Rh . This compound is characterized by its yellow to yellow-orange crystalline appearance and is primarily used as a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) 2,4-pentanedionate can be synthesized by reacting rhodium(III) nitrate with acetylacetone in the presence of a base. The reaction typically involves mixing a solution of rhodium(III) nitrate with acetylacetone and adjusting the pH to around 4 using a sodium bicarbonate solution. The mixture is then heated to reflux, resulting in the formation of rhodium(III) 2,4-pentanedionate .
Industrial Production Methods: Industrial production of rhodium(III) 2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is then purified through recrystallization and other separation techniques to achieve the desired 99.99% purity .
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) 2,4-pentanedionate undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, often serving as a catalyst.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: It can undergo ligand substitution reactions where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Reduced rhodium species.
Substitution: New rhodium complexes with different ligands.
Scientific Research Applications
Rhodium(III) 2,4-pentanedionate is widely used in scientific research due to its catalytic properties. Some key applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydrosilylation, and other organic transformations.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing into its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and in fuel cell technology.
Mechanism of Action
The mechanism by which rhodium(III) 2,4-pentanedionate exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by providing an active site for the reaction to occur, thereby lowering the activation energy. In biological systems, rhodium complexes can interact with biomolecules such as DNA, proteins, and enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
- Ruthenium(III) 2,4-pentanedionate
- Palladium(II) acetylacetonate
- Platinum(II) acetylacetonate
Comparison: Rhodium(III) 2,4-pentanedionate is unique due to its high catalytic activity and stability. Compared to ruthenium and palladium analogs, it often exhibits higher selectivity and efficiency in catalytic reactions. Its applications in hydrogenation and hydrosilylation are particularly noteworthy .
Properties
IUPAC Name |
(E)-4-oxopent-2-en-2-olate;rhodium(3+) |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H8O2.Rh/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOINFUDFBWCMX-MUCWUPSWSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Rh+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].C/C(=C\C(=O)C)/[O-].[Rh+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O6Rh |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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